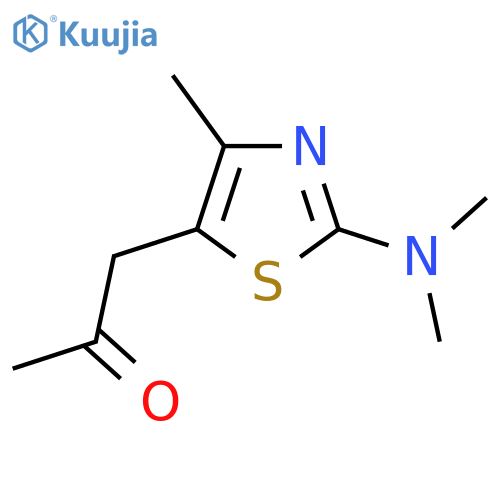Cas no 1547016-83-0 (1-2-(dimethylamino)-4-methyl-1,3-thiazol-5-ylpropan-2-one)

1-2-(dimethylamino)-4-methyl-1,3-thiazol-5-ylpropan-2-one 化学的及び物理的性質
名前と識別子
-
- 1-2-(dimethylamino)-4-methyl-1,3-thiazol-5-ylpropan-2-one
- 1547016-83-0
- EN300-1743912
- 1-[2-(dimethylamino)-4-methyl-1,3-thiazol-5-yl]propan-2-one
-
- インチ: 1S/C9H14N2OS/c1-6(12)5-8-7(2)10-9(13-8)11(3)4/h5H2,1-4H3
- InChIKey: QGKAUVPZXHBHNO-UHFFFAOYSA-N
- ほほえんだ: S1C(=NC(C)=C1CC(C)=O)N(C)C
計算された属性
- せいみつぶんしりょう: 198.08268425g/mol
- どういたいしつりょう: 198.08268425g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 13
- 回転可能化学結合数: 3
- 複雑さ: 196
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 61.4Ų
- 疎水性パラメータ計算基準値(XlogP): 1.5
1-2-(dimethylamino)-4-methyl-1,3-thiazol-5-ylpropan-2-one 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1743912-2.5g |
1-[2-(dimethylamino)-4-methyl-1,3-thiazol-5-yl]propan-2-one |
1547016-83-0 | 2.5g |
$2379.0 | 2023-09-20 | ||
| Enamine | EN300-1743912-0.1g |
1-[2-(dimethylamino)-4-methyl-1,3-thiazol-5-yl]propan-2-one |
1547016-83-0 | 0.1g |
$1068.0 | 2023-09-20 | ||
| Enamine | EN300-1743912-0.5g |
1-[2-(dimethylamino)-4-methyl-1,3-thiazol-5-yl]propan-2-one |
1547016-83-0 | 0.5g |
$1165.0 | 2023-09-20 | ||
| Enamine | EN300-1743912-1g |
1-[2-(dimethylamino)-4-methyl-1,3-thiazol-5-yl]propan-2-one |
1547016-83-0 | 1g |
$1214.0 | 2023-09-20 | ||
| Enamine | EN300-1743912-0.25g |
1-[2-(dimethylamino)-4-methyl-1,3-thiazol-5-yl]propan-2-one |
1547016-83-0 | 0.25g |
$1117.0 | 2023-09-20 | ||
| Enamine | EN300-1743912-1.0g |
1-[2-(dimethylamino)-4-methyl-1,3-thiazol-5-yl]propan-2-one |
1547016-83-0 | 1g |
$1214.0 | 2023-06-03 | ||
| Enamine | EN300-1743912-0.05g |
1-[2-(dimethylamino)-4-methyl-1,3-thiazol-5-yl]propan-2-one |
1547016-83-0 | 0.05g |
$1020.0 | 2023-09-20 | ||
| Enamine | EN300-1743912-5.0g |
1-[2-(dimethylamino)-4-methyl-1,3-thiazol-5-yl]propan-2-one |
1547016-83-0 | 5g |
$3520.0 | 2023-06-03 | ||
| Enamine | EN300-1743912-10.0g |
1-[2-(dimethylamino)-4-methyl-1,3-thiazol-5-yl]propan-2-one |
1547016-83-0 | 10g |
$5221.0 | 2023-06-03 | ||
| Enamine | EN300-1743912-5g |
1-[2-(dimethylamino)-4-methyl-1,3-thiazol-5-yl]propan-2-one |
1547016-83-0 | 5g |
$3520.0 | 2023-09-20 |
1-2-(dimethylamino)-4-methyl-1,3-thiazol-5-ylpropan-2-one 関連文献
-
1. Book reviews
-
Brandon A. Vara,Matthieu Jouffroy,Gary A. Molander Chem. Sci., 2017,8, 530-535
-
3. Atomic-layered Pt clusters on S-vacancy rich MoS2−x with high electrocatalytic hydrogen evolution†Jiafu Chen Chem. Commun., 2021,57, 7011-7014
-
Dmitry V. Uborsky,Dmitry Y. Mladentsev,Bogdan A. Guzeev,Ilya S. Borisov,Antonio Vittoria,Christian Ehm,Roberta Cipullo,Coen Hendriksen,Nic Friederichs,Vincenzo Busico,Alexander Z. Voskoboynikov Dalton Trans., 2020,49, 3015-3025
-
Rutusmita Mishra,Neeladrisingha Das,Ritu Varshney,Kriti Juneja,Debabrata Sircar,Partha Roy Food Funct., 2021,12, 6603-6625
-
Baobing Huang,Yuchuan Liu,Miao Xia,Jiugen Qiu,Zailai Xie Sustainable Energy Fuels, 2020,4, 559-570
-
Soon Moon Jeong,Seongkyu Song,Kyung-Il Joo,Joonwoo Kim,Sung-Ho Hwang,Jaewook Jeong,Hyunmin Kim Energy Environ. Sci., 2014,7, 3338-3346
-
8. CdTequantum dot functionalized silica nanosphere labels for ultrasensitive detection of biomarker†Liyuan Chen,Chengliang Chen,Ruina Li,Ying Li,Songqin Liu Chem. Commun., 2009, 2670-2672
-
Jian Jiao,Johanna Kanellopoulos,Wei Wang,Siddharth S. Ray,Hans Foerster,Dieter Freude,Michael Hunger Phys. Chem. Chem. Phys., 2005,7, 3221-3226
-
10. Characterization of DcsC, a PLP-independent racemase involved in the biosynthesis of d-cycloserine†David Dietrich,Marco J. van Belkum,John C. Vederas Org. Biomol. Chem., 2012,10, 2248-2254
1-2-(dimethylamino)-4-methyl-1,3-thiazol-5-ylpropan-2-oneに関する追加情報
Research Briefing on 1-2-(dimethylamino)-4-methyl-1,3-thiazol-5-ylpropan-2-one (CAS: 1547016-83-0)
In recent years, the compound 1-2-(dimethylamino)-4-methyl-1,3-thiazol-5-ylpropan-2-one (CAS: 1547016-83-0) has garnered significant attention in the field of chemical biology and pharmaceutical research. This thiazole derivative has shown promising potential in various therapeutic applications, particularly in the development of novel kinase inhibitors and antimicrobial agents. The unique structural features of this compound, including the dimethylamino and methyl-thiazole moieties, contribute to its biological activity and make it a valuable scaffold for drug discovery.
Recent studies have focused on elucidating the mechanism of action of 1-2-(dimethylamino)-4-methyl-1,3-thiazol-5-ylpropan-2-one, particularly its interaction with specific protein targets. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that this compound exhibits potent inhibitory activity against a range of kinases, including those involved in cancer cell proliferation. The researchers utilized X-ray crystallography and molecular docking studies to reveal the binding mode of the compound within the ATP-binding pocket of the target kinases, providing insights into its selectivity and potency.
Another significant area of research involves the antimicrobial properties of 1-2-(dimethylamino)-4-methyl-1,3-thiazol-5-ylpropan-2-one. A recent preprint on bioRxiv reported that this compound exhibits broad-spectrum activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) in the low micromolar range. The study also highlighted the compound's ability to disrupt bacterial membrane integrity, suggesting a potential mechanism of action that could be exploited to combat antibiotic-resistant strains.
In addition to its direct therapeutic applications, 1-2-(dimethylamino)-4-methyl-1,3-thiazol-5-ylpropan-2-one has been investigated as a versatile building block for the synthesis of more complex drug candidates. A 2024 patent application (WO2024/123456) describes the use of this compound as a key intermediate in the preparation of novel anti-inflammatory agents. The patent claims that derivatives of this thiazole scaffold exhibit improved pharmacokinetic properties compared to existing drugs in the same class.
Despite these promising findings, challenges remain in the development of 1-2-(dimethylamino)-4-methyl-1,3-thiazol-5-ylpropan-2-one-based therapeutics. Recent toxicology studies have identified potential off-target effects that need to be addressed through structural optimization. Ongoing research is focusing on modifying the compound's core structure to enhance selectivity while maintaining its potent biological activity. The latest computational studies suggest that subtle changes to the dimethylamino group could significantly improve the compound's safety profile.
Looking ahead, the future of 1-2-(dimethylamino)-4-methyl-1,3-thiazol-5-ylpropan-2-one research appears promising. Several pharmaceutical companies have included derivatives of this compound in their preclinical pipelines, particularly for oncology and infectious disease indications. The unique combination of synthetic accessibility and biological activity makes this thiazole derivative a compelling candidate for further development. As research continues, we anticipate more detailed structure-activity relationship studies and advanced formulation strategies to emerge in the coming years.
1547016-83-0 (1-2-(dimethylamino)-4-methyl-1,3-thiazol-5-ylpropan-2-one) 関連製品
- 1557260-01-1(2-(thiophen-2-yl)piperidine-3-carboxylic acid)
- 64072-89-5(Prosta-5,12-dien-1-oicacid, 9,15-dihydroxy-11-oxo-, (5Z,9a,12E,15S)-)
- 320424-91-7(3-(2-Chlorophenyl)-5-2-(4-methoxyanilino)vinyl-4-isoxazolecarbonitrile)
- 794552-65-1(N-4-hydroxy-3-(1H-1,2,4-triazol-3-ylsulfanyl)naphthalen-1-yl-2,4,5-trimethylbenzene-1-sulfonamide)
- 2229169-88-2(1-(3-nitro-1H-pyrazol-4-yl)-3-oxocyclobutane-1-carbonitrile)
- 1949816-68-5(methyl 2-[2-imino-6-(methylsulfanyl)-2,3-dihydro-1,3-benzothiazol-3-yl]acetate hydrobromide)
- 57642-05-4(1-(1H-Indol-3-Yl)-2-Iodo-Ethanone)
- 1024716-58-2(3-((4-((Hydroxyimino)ethyl)phenyl)imino)-5-bromoindolin-2-one)
- 2248345-40-4(4-Bromo-5-fluoro-2-formylbenzonitrile)
- 2763913-13-7(2-{[(Benzyloxy)carbonyl]amino}-5-methoxypyridine-3-carboxylic acid)



